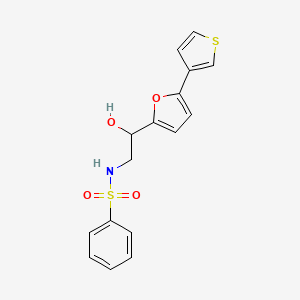

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzenesulfonamide is a structurally complex molecule that appears to be related to the family of benzenesulfonamides. Benzenesulfonamides are a class of compounds known for their diverse biological activities, including enzyme inhibition. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from related research on benzenesulfonamides and their derivatives.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves multi-step reactions that may include the formation of key intermediates, such as furan-3-ylmethylene benzenesulfonamides, as seen in the gold(I)-catalyzed cascade reaction described in one of the papers . This particular method enriches the chemistry of gold carbenoids and demonstrates the versatility of benzenesulfonamides in chemical synthesis. Although the exact synthesis of this compound is not detailed, similar synthetic strategies could potentially be applied.

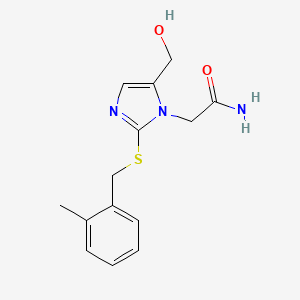

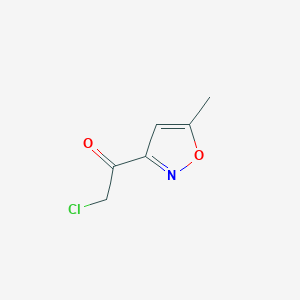

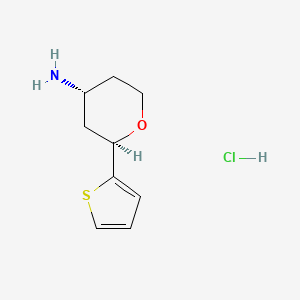

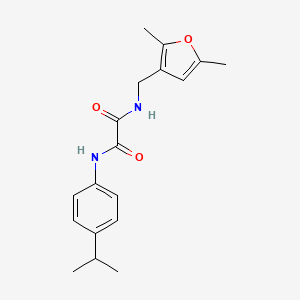

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further modified with various substituents that influence the compound's properties and biological activity. The presence of a furan and thiophene moiety in the compound suggests potential interactions with biological targets due to the heterocyclic nature of these rings, which are known to be crucial in drug design .

Chemical Reactions Analysis

Benzenesulfonamides can participate in various chemical reactions, including those that lead to the inhibition of enzymes such as kynurenine 3-hydroxylase and carbonic anhydrases . These reactions are often the basis for the biological activity of these compounds, and the specific substituents on the benzenesulfonamide core can significantly affect the potency and selectivity of enzyme inhibition.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, stability, and the ability to cross biological membranes. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the acidity of the sulfonamide group, which in turn can influence the compound's interaction with biological targets .

Scientific Research Applications

Pharmacological Applications

Sulfonamides, including derivatives similar to N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzenesulfonamide, have been studied for their pharmacological potential. For instance, biphenylsulfonamide derivatives have been identified as novel series of endothelin-A (ETA) selective antagonists, showcasing improved binding and functional activity. These compounds, exemplified by BMS-187308, demonstrated effective oral activity in inhibiting pressor effects caused by ET-1 infusion in rats, indicating potential applications in treating conditions associated with endothelin-1 activity (Murugesan et al., 1998).

Biochemical Evaluation

N-(4-Phenylthiazol-2-yl)benzenesulfonamides have been studied for their high-affinity inhibition of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in neurological conditions. These inhibitors, such as compounds 16 (IC50 = 37 nM) and 20 (IC50 = 19 nM), showed promise in blocking the enzyme's activity in vivo, suggesting their potential for studying the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Anticancer and Anti-HCV Activities

Celecoxib derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds, particularly N-(ethylcarbamothioyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (1a), exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, highlighting their therapeutic potential (Küçükgüzel et al., 2013).

Antimicrobial and Biological Screening

The synthesis and biological screening of sulfonamide derivatives, including 4-((4-hydroxynaphthalen-1-yl)diazenyl)benzenesulfonamides, have been conducted to assess their antimicrobial activities. These studies provide insights into the structural-functional relationships essential for developing new antimicrobial agents (El-Gaby et al., 2018).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4S2/c18-14(10-17-23(19,20)13-4-2-1-3-5-13)16-7-6-15(21-16)12-8-9-22-11-12/h1-9,11,14,17-18H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNUQSYUANDVZPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-Phenylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B3000358.png)

![2-{2,9-Dioxaspiro[5.5]undecan-3-yl}ethan-1-amine](/img/structure/B3000359.png)

![N-(2,5-dimethoxyphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B3000362.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B3000369.png)

![N-[(1-Methyl-2-oxo-3H-indol-5-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3000375.png)

![1-(4-Chloro-3-nitrobenzoyl)-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3000379.png)